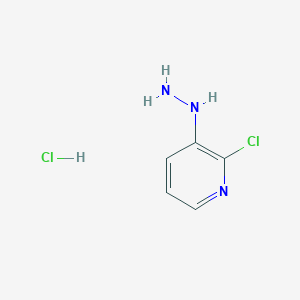

2-Chloro-3-hydrazinopyridine hydrochloride

Overview

Description

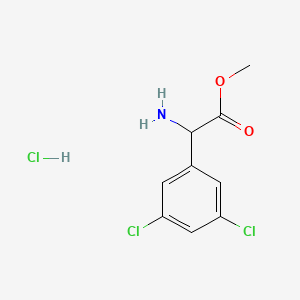

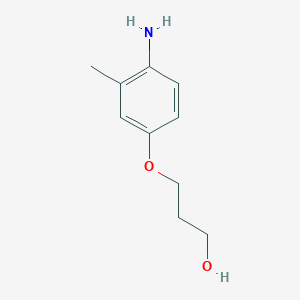

2-Chloro-3-hydrazinopyridine hydrochloride, also known as 3-Chloro-2-hydrazinopyridine, is a chemical compound with the molecular formula C5H6ClN3 . It has an average mass of 143.574 Da and a monoisotopic mass of 143.025024 Da .

Synthesis Analysis

The synthesis process of 2-hydrazinopyridine derivatives, which includes this compound, involves mixing pyridine halide A, hydrazine hydrate, and a solvent I for reaction . After the reaction is finished, post-treatment is carried out to obtain the reaction product 2-hydrazinopyridine derivative P .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNNc1ncccc1Cl . The InChI representation is 1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound can be used in the preparation of other complex compounds. For instance, a new trifluoromethylsulfonate salt of 2-[(3-chloropyridinium-2-yl)hydrazonomethyl]-6-methoxyphenol and its copper (II) and cobalt (III) complexes were prepared using this compound .Physical and Chemical Properties Analysis

This compound has an empirical formula of C5H6ClN3 and a molecular weight of 143.57 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the search results.Scientific Research Applications

Synthesis Processes

Synthesis of Pyrazolidinecarboxylate

2,3-Dichloropyridine, synthesized from 3-aminopyridine, reacts with hydrazine to form 3-chloro-2-hydrazinopyridine. This compound is used in further reactions to synthesize pyrazolidinecarboxylate derivatives, used in various chemical processes (Zhang Zhong-tao, 2011).

Nucleophilic Substitution Reactions

2-Chloro-3-cyanopyridines, when reacted with hydrazine hydrate, produce hydrazinopyridines. This process illustrates the compound's utility in creating a variety of pyridine-based compounds (Z. A. Bomika et al., 1976).

Coordination Chemistry

The condensation of 2,6-diacetylpyridine with 6-chloro-2-hydrazinopyridine produces a pentadentate ligand. This ligand has applications in forming complexes with various metal ions, demonstrating its role in coordination chemistry (E. Constable & J. Holmes, 1987).

Chemical Analysis and Properties

Spectroscopic Analysis

The structure and properties of pyridine derivatives synthesized from 2-chloro-3-hydrazinopyridine have been extensively analyzed using spectroscopic methods, providing insight into their chemical behavior (Marina Tranfić et al., 2011).

Electrochemical Behavior

The electrochemical properties of hydrazones derived from 6-chloro-2-hydrazinopyridine have been studied, revealing insights into their reduction mechanisms and potential applications in electrochemistry (M. Ghoneim et al., 2006).

Synthesis of Complexes and Derivatives

Synthesis of Protein Conjugates

Compounds like succinimidyl 4-hydrazinobenzoate hydrochloride (SHBH) and succinimidyl 6-hydrazinonicotinate hydrochloride (SHNH) lead to the synthesis of hydrazinopyridine-modified proteins. These are useful in creating radiolabeled protein conjugates for medical imaging (D. Schwartz et al., 1991).

Hydrazino-modified Proteins

The preparation of hydrazino-modified proteins illustrates the compound's utility in bioconjugate chemistry, particularly in the synthesis of medically relevant imaging agents (D. Schwartz et al., 1991).

Cyclization Reactions

The compound is involved in cyclization reactions, leading to the creation of various pyridine-based heterocycles. These reactions are crucial in synthesizing novel organic compounds with potential applications in pharmaceuticals and materials science (B. Koren et al., 1988).

Safety and Hazards

While handling 2-Chloro-3-hydrazinopyridine hydrochloride, it is advised to avoid dust formation and breathing vapors, mist, or gas . It is also recommended to wear suitable protective clothing and avoid contact with skin and eyes . The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating potential hazards upon exposure .

Properties

IUPAC Name |

(2-chloropyridin-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-4(9-7)2-1-3-8-5;/h1-3,9H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIQTOZYIQWLMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083132.png)

![2-Amino-2-[4-(3-pyridyloxy)phenyl]acetic acid](/img/structure/B3083140.png)

![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083164.png)

![4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether](/img/structure/B3083172.png)

![N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3083207.png)

![4-[(4-Methylphenyl)sulfonyl]benzaldehyde](/img/structure/B3083229.png)